4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide
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Overview
Description
4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide is a versatile chemical compound with the molecular formula C6H4BrNO3·HBr and a molecular weight of 298.92 g/mol . This compound is known for its unique properties, making it valuable in various scientific research applications, including drug synthesis, catalyst development, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide typically involves the bromination of 3-hydroxypyridine-2-carboxylic acid. The reaction is carried out in the presence of hydrobromic acid (HBr) under controlled conditions to ensure the selective bromination at the 4-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in its hydrobromide form .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using suitable reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Oxidation Reactions: Ketones or aldehydes.
Reduction Reactions: Alcohols or other reduced derivatives.
Scientific Research Applications
4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and catalyst development.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic applications and as an intermediate in drug synthesis.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to various biological targets. The compound can modulate enzymatic activities and interact with receptors, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-hydroxypyridine: Lacks the carboxylic acid group, making it less versatile in certain reactions.
3-Hydroxypyridine-2-carboxylic acid:
4-Bromo-2-carboxypyridine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
4-Bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility. This makes it a valuable compound for a wide range of scientific research applications .
Properties
IUPAC Name |
4-bromo-3-hydroxypyridine-2-carboxylic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3.BrH/c7-3-1-2-8-4(5(3)9)6(10)11;/h1-2,9H,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQNVBSLIKGAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)O)C(=O)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348635-40-5 |
Source
|
Record name | 4-bromo-3-hydroxypyridine-2-carboxylic acid hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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